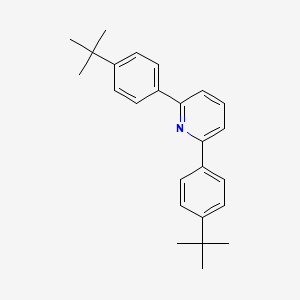
2,6-Bis(4-(tert-butyl)phenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(4-(tert-butyl)phenyl)pyridine is an organic compound that features a pyridine ring substituted with two 4-(tert-butyl)phenyl groups at the 2 and 6 positions. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications. It is often used in the field of organic electronics due to its ability to act as a deep-blue emitter with high electroluminescence efficiencies .
準備方法
The synthesis of 2,6-Bis(4-(tert-butyl)phenyl)pyridine typically involves the reaction of 4-(tert-butyl)benzaldehyde with pyridine derivatives under specific conditions. One common method includes the use of a meta-linking D–π–A–π–D structure, which effectively shortens the molecular conjugated length and restricts intramolecular charge transfer . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
2,6-Bis(4-(tert-butyl)phenyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,6-Bis(4-(tert-butyl)phenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
作用機序
The mechanism of action of 2,6-Bis(4-(tert-butyl)phenyl)pyridine involves its interaction with specific molecular targets and pathways. In the context of OLEDs, it functions as an emitter material, where its planar structure at the benzene–pyridine–benzene joint leads to considerable overlapping of its frontier molecular orbitals. This results in efficient deep-blue emission and good bipolar carrier transporting characteristics .
類似化合物との比較
2,6-Bis(4-(tert-butyl)phenyl)pyridine can be compared with other similar compounds such as:
2,6-Di-tert-butylpyridine: Known for its use as a proton trapping agent.
2,6-Bis(4-phenyl-2-oxazolinyl)pyridine: Used in enantioselective catalysis.
2,4,6-Tri-tert-butylpyridine: Utilized in various organic synthesis reactions. What sets this compound apart is its unique meta-linking structure, which enhances its electroluminescence properties, making it highly efficient for use in OLEDs.
特性
分子式 |
C25H29N |
|---|---|
分子量 |
343.5 g/mol |
IUPAC名 |
2,6-bis(4-tert-butylphenyl)pyridine |
InChI |
InChI=1S/C25H29N/c1-24(2,3)20-14-10-18(11-15-20)22-8-7-9-23(26-22)19-12-16-21(17-13-19)25(4,5)6/h7-17H,1-6H3 |
InChIキー |
HTGFIWUADVBAPF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=C(C=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















